molecular formula C10H11F4N3O2S B14087177 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride

4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride

Cat. No.: B14087177
M. Wt: 313.27 g/mol
InChI Key: BLNIOPHSLOLCIJ-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine and piperazine rings .

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11F4N3O2S

Molecular Weight

313.27 g/mol

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride

InChI

InChI=1S/C10H11F4N3O2S/c11-10(12,13)8-2-1-3-9(15-8)16-4-6-17(7-5-16)20(14,18)19/h1-3H,4-7H2

InChI Key

BLNIOPHSLOLCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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